2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a triazolo-pyrimidinone derivative characterized by a fused heterocyclic core with a 4-fluorobenzyl substituent at position 3 and an N-(2-(trifluoromethyl)phenyl)acetamide side chain at position 4. Its structural complexity arises from the triazolo-pyrimidinone scaffold, which is known for its metabolic stability and ability to engage in hydrogen bonding via the carbonyl and triazole groups.
Characterization relies on spectroscopic techniques such as $ ^1H $ NMR, IR, and mass spectrometry, as demonstrated in related studies .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N6O2/c21-13-7-5-12(6-8-13)9-30-18-17(27-28-30)19(32)29(11-25-18)10-16(31)26-15-4-2-1-3-14(15)20(22,23)24/h1-8,11H,9-10H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCKMNVOMMNKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazolopyrimidine core , which is a fused ring system combining triazole and pyrimidine.
- Functional groups such as 4-fluorobenzyl and trifluoromethyl phenyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C20H17F4N5O2 |
| Molecular Weight | 426.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 892469-45-3 |
Anticancer Properties
Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- In Vitro Studies :
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
- Kinase Inhibition : It was found to inhibit c-Met kinase with an IC50 value comparable to established inhibitors, suggesting its utility in treating cancers characterized by c-Met overexpression .
The mechanism by which this compound exerts its biological effects is primarily through:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to cause G0/G1 phase arrest in A549 cells, preventing further proliferation .
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds within the triazolopyrimidine family:
Case Study 1: Anticancer Activity
A study explored a series of triazolo-pyridazine derivatives that also exhibited significant cytotoxicity against multiple cancer cell lines. The most promising derivatives showed IC50 values below , highlighting the potential for developing new anticancer therapies based on this scaffold .
Case Study 2: Enzyme Inhibition
Another investigation focused on the design and synthesis of triazolo derivatives that inhibited c-Met kinase effectively. These findings support the hypothesis that modifications to the triazolopyrimidine structure can enhance biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural similarities with other triazolo-pyrimidinone derivatives, such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (e.g., compound 7a-c in ). Key differences include:
- Core scaffold: The target compound features a triazolo[4,5-d]pyrimidinone core, whereas analogs like 7a-c incorporate a benzo[b][1,4]oxazin-3-one ring fused to a pyrimidine.
- Substituents : The 4-fluorobenzyl and trifluoromethylphenyl groups in the target compound contrast with the substituted phenyl and oxadiazole moieties in analogs .
Data Table: Key Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
